![molecular formula C9H9ClN2O4 B2371927 2-chloro-N-(4-hydroxy-3-nitrobenzyl)acetamide CAS No. 300707-85-1](/img/structure/B2371927.png)
2-chloro-N-(4-hydroxy-3-nitrobenzyl)acetamide
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Description
2-Chloro-N-(4-hydroxy-3-nitrobenzyl)acetamide, also known as ‘Chloramphenicol’, is a broad-spectrum antibiotic. It has a molecular formula of C9H9ClN2O4 and an average mass of 244.632 Da .
Molecular Structure Analysis
The molecular structure of 2-chloro-N-(4-hydroxy-3-nitrobenzyl)acetamide consists of 9 carbon atoms, 9 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 4 oxygen atoms .Scientific Research Applications
Synthesis Methods : Sasiambarrena et al. (2019) describe a method for synthesizing 1,2,4,5-tetrahydro-1,4-benzodiazepine-3-ones from 2-chloro-N-(2-nitrobenzyl)acetamides. This method offers a simple approach to benzodiazepine-3-ones, which are significant in medicinal chemistry research (Sasiambarrena et al., 2019).
Photoreactivity Studies : Katritzky et al. (2003) studied molecules with substituted nitrobenzyl groups bonded to N-(4-hydroxy-3-methoxybenzyl)acetamide. These compounds decompose under irradiation, revealing insights into the electronic characteristics of the benzylic carbon (Katritzky et al., 2003).
Monomer Synthesis for Polybenzimidazoles : Begunov et al. (2015) used a similar compound to create monomers for polybenzimidazoles, showcasing its utility in polymer chemistry (Begunov & Valyaeva, 2015).
Protection of Hydroxyl Functions : Kukase et al. (1990) demonstrated the use of a 4-nitrobenzyl group, similar to the structure , for protecting hydroxyl functions in chemical syntheses (Kukase et al., 1990).
Electrochemical Sensing Applications : Yi et al. (2020) developed a method for detecting environmental substances using a compound structurally similar to 2-chloro-N-(4-hydroxy-3-nitrobenzyl)acetamide, highlighting its potential in environmental monitoring (Yi et al., 2020).
properties
IUPAC Name |
2-chloro-N-[(4-hydroxy-3-nitrophenyl)methyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2O4/c10-4-9(14)11-5-6-1-2-8(13)7(3-6)12(15)16/h1-3,13H,4-5H2,(H,11,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCDILZWODXNISM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CNC(=O)CCl)[N+](=O)[O-])O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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